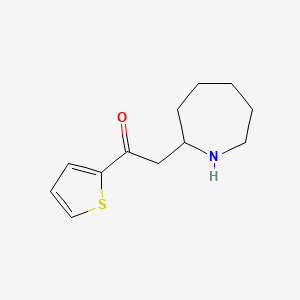

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone

Description

An Overview of Heterocyclic Scaffolds in Modern Organic Chemistry Research

Heterocyclic scaffolds are fundamental building blocks in the development of new pharmaceuticals and functional materials. Their structural diversity and ability to engage in a wide range of chemical interactions make them indispensable in the quest for new molecular entities with desired properties.

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a prominent feature in a variety of bioactive molecules and approved pharmaceuticals. nih.govbenthamdirect.com The conformational flexibility of the azepane ring allows it to adopt various spatial arrangements, which can be crucial for its interaction with biological targets. lifechemicals.com Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, underscoring their importance in drug discovery. nih.govtandfonline.com More than 20 drugs containing the azepane moiety have received FDA approval for treating a range of conditions. nih.gov

The biological significance of azepane derivatives is highlighted by the diverse therapeutic applications of drugs containing this scaffold. For instance, the natural product (-)-balanol, which features an azepane ring, is a potent inhibitor of protein kinase C. lifechemicals.com This discovery has spurred the development of numerous synthetic azepane-containing compounds with potential anticancer properties. lifechemicals.com Furthermore, azepane derivatives have been successfully developed as agents for treating type 2 diabetes, allergic conditions, and major depressive disorders. researchgate.net

| Compound Name | Therapeutic Application |

|---|---|

| Tolazamide | Oral hypoglycemic agent for type 2 diabetes |

| Azelastine | Antihistamine for allergic rhinitis |

| Quetiapine | Antipsychotic for schizophrenia and bipolar disorder |

| Benazepril | ACE inhibitor for hypertension |

| Rucaparib | PARP inhibitor for ovarian cancer |

Thiophene (B33073), an aromatic five-membered heterocycle containing a sulfur atom, is another "privileged scaffold" in medicinal chemistry. nih.gov Its unique electronic properties and ability to mimic a benzene (B151609) ring in biological systems, while having a smaller size and different polarity, make it a valuable component in drug design. The thiophene nucleus is present in a multitude of approved drugs, ranking as the fourth most common heterocyclic ring in FDA-approved small molecules. nih.govrsc.org

Thiophene derivatives have been shown to possess a remarkable array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.combohrium.comencyclopedia.pub The versatility of the thiophene ring allows for its incorporation into diverse molecular architectures, leading to compounds with a wide range of therapeutic applications. For example, several non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tenoxicam, contain a thiophene moiety. nih.govmdpi.com In the realm of infectious diseases, the antibiotic cefoxitin (B1668866) features a thiophene ring. nih.govresearchgate.net

| Compound Name | Therapeutic Application |

|---|---|

| Tiaprofenic acid | Non-steroidal anti-inflammatory drug (NSAID) |

| Tenoxicam | Non-steroidal anti-inflammatory drug (NSAID) |

| Cefoxitin | Antibiotic |

| Olanzapine | Antipsychotic |

| Clopidogrel | Antiplatelet agent |

| Raltitrexed | Anticancer agent |

The Rationale for Investigating the Hybrid 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone Architecture

The design of hybrid molecules is a powerful strategy in drug discovery that aims to combine two or more pharmacophoric units into a single entity. nih.goveurekaselect.comresearchgate.net This approach can lead to compounds with improved affinity, selectivity, and efficacy, or even a dual mode of action. The rationale for investigating the hybrid this compound architecture stems from the well-documented biological importance of its constituent azepane and thiophene rings.

By linking the azepane scaffold, known for its presence in neurologically active and anticancer agents, with the thiophene ring, a common feature in anti-inflammatory and antimicrobial drugs, researchers can explore the potential for synergistic or novel pharmacological profiles. The ethanone (B97240) linker provides a specific spatial orientation and electronic communication between the two heterocyclic systems, which can be fine-tuned to optimize interactions with biological targets. The investigation of such hybrid molecules is driven by the hypothesis that the combination of these two privileged scaffolds could lead to the discovery of new therapeutic leads for complex diseases. pasteur.fr

Scope of Academic Research on this compound

A comprehensive review of the scientific literature indicates that this compound is a compound of nascent academic interest. While extensive research exists on the individual azepane and thiophene scaffolds, dedicated studies on this specific hybrid molecule are not widely published. The synthesis of related structures, such as 2-acetylthiophene (B1664040), is well-established, often involving the acylation of thiophene. wikipedia.orggoogle.com Similarly, the chemistry of azepane derivatives, including their synthesis from precursors like azepane-2-thione, has been explored. uni.lu

The current academic landscape suggests that this compound may be a novel compound with untapped potential. Future research endeavors could focus on its synthesis, characterization, and the exploration of its biological activities. Given the pharmacological profiles of its constituent rings, promising areas of investigation could include its potential as an anticancer, anti-inflammatory, or neuroactive agent. Furthermore, computational studies, such as molecular docking, could be employed to predict its potential biological targets and guide experimental work. The study of this hybrid molecule could open new avenues in the development of multi-target drugs.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-2-yl)-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10,13H,1-3,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWVALNCYUJVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Azepan 2 Yl 1 Thiophen 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the precise connectivity and spatial arrangement of atoms within this compound.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For this compound, characteristic signals are expected in specific regions. The three protons of the thiophene (B33073) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm) chemicalbook.com. The protons on the azepane ring and the ethanone's methylene (B1212753) bridge would be found in the aliphatic region (δ 1.5-4.0 ppm). The coupling patterns (multiplicity) of these signals would reveal adjacent proton relationships, crucial for initial assignments.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ethanone (B97240) group is expected to have a characteristic downfield chemical shift (δ > 190 ppm). Carbons of the thiophene ring would resonate in the aromatic region (δ 125-150 ppm), while the azepane and methylene carbons would appear in the aliphatic region (δ 20-65 ppm) libretexts.org.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-90 spectrum would exclusively show signals for the methine carbons (on the thiophene and at the C2 position of the azepane ring). A DEPT-135 spectrum would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, allowing for the definitive assignment of the numerous methylene carbons within the azepane ring.

The following table outlines the expected chemical shift ranges for the different nuclei in the molecule, based on typical values for similar structural fragments chemicalbook.comlibretexts.orgrsc.org.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |

| Thiophene Protons (H3', H4', H5') | ¹H NMR | 7.0 - 8.0 | Distinct signals with characteristic coupling constants (J-values). |

| Azepane & Ethanone Protons | ¹H NMR | 1.5 - 4.0 | Complex overlapping signals due to the flexible ring structure. |

| Carbonyl Carbon (C=O) | ¹³C NMR | > 190 | Typically a weak signal, confirmed by its absence in DEPT spectra. |

| Thiophene Carbons | ¹³C NMR | 125 - 150 | Four distinct signals, including the substituted carbon. |

| Azepane & Ethanone Carbons | ¹³C NMR | 20 - 65 | Signals for one methine and six methylene carbons. |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by correlating signals from the 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would confirm the connectivity of the three thiophene protons and map out the entire spin system of the azepane ring, showing correlations from H-2 through to H-7.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique allows for the unambiguous assignment of each carbon atom that bears protons by linking the already-assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This experiment would provide the key correlations to piece the entire molecular puzzle together. For instance, it would show a correlation from the methylene protons of the ethanone bridge to the carbonyl carbon and to carbons of both the thiophene and azepane rings, thus confirming the link between the three fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution. For example, it could reveal spatial proximity between the proton at the C2 position of the azepane ring and protons on the ethanone bridge, providing insight into the rotational preference around the C-C bond.

The seven-membered azepane ring is conformationally flexible and can exist in several interconverting forms, such as chair and boat conformations. This dynamic behavior can be studied using variable-temperature NMR unibas.it.

At room temperature, the rapid interconversion of these conformers may lead to averaged, and sometimes broadened, NMR signals for the azepane ring protons. By lowering the temperature, this interconversion can be slowed. If the temperature is lowered sufficiently to reach the coalescence point and then further, the single averaged signals for the ring protons would decoalesce into separate sets of signals corresponding to the individual, now "frozen," conformers beilstein-journals.org. Analysis of the spectra at different temperatures allows for the calculation of the activation energy barrier (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational stability of the azepane ring within the molecule researchgate.net. Such studies have been effectively used to understand the conformational biases in substituted azepanes rsc.org.

X-ray Crystallography for Precise Three-Dimensional Structure Determination of this compound

While NMR provides the structure in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state, offering definitive information on bond lengths, bond angles, and solid-state conformation.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most accurate and detailed three-dimensional model of the molecule. The analysis yields the precise coordinates of each atom in the crystal's unit cell.

This data allows for the direct measurement of all bond lengths and angles, confirming the thiophene and azepane ring geometries and the ethanone linkage. Furthermore, it would reveal the specific solid-state conformation of the flexible azepane ring (e.g., chair, twist-chair) and the torsional angles that define the orientation of the thiophene ring relative to the rest of the molecule. Intermolecular interactions, such as hydrogen bonding involving the azepane N-H group or π-stacking of the thiophene rings, which govern the crystal packing, would also be elucidated.

A representative data table for a related azepane derivative demonstrates the type of information obtained from such an analysis researchgate.net.

| Parameter | Example Value (from a related structure) |

| Chemical Formula | C₁₄H₁₆N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7963 (3) |

| b (Å) | 8.4054 (3) |

| c (Å) | 11.6649 (5) |

| α (°) | 76.508 (2) |

| β (°) | 81.134 (2) |

| γ (°) | 80.596 (2) |

| Volume (ų) | 634.58 (5) |

| Z (molecules/unit cell) | 2 |

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is a valuable alternative researchgate.net. This technique is performed on a microcrystalline powder sample and produces a characteristic diffraction pattern (a diffractogram) of intensity versus diffraction angle (2θ) libretexts.org.

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. It can be used to:

Confirm Phase Identity : By comparing the experimental pattern to a calculated pattern from a known structure, the identity and purity of the bulk sample can be verified.

Identify Polymorphs : Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for screening for and identifying polymorphism, which is critical in materials science and pharmaceutical development.

Assess Sample Crystallinity : The sharpness of the diffraction peaks relates to the degree of crystallinity; sharp peaks indicate a highly crystalline material, while broad halos suggest the presence of amorphous (non-crystalline) content libretexts.org.

While structure determination from powder data is more complex than from single-crystal data, modern computational methods can often be used to solve and refine the crystal structure directly from a high-quality PXRD pattern nih.gov.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify key interactions that govern the crystal packing.

For thiophene-containing compounds, Hirshfeld analysis often reveals significant contributions from H···H, C···H/H···C, and heteroatom (O, S, N)···H contacts. For instance, in the crystal structure of a related thiophene derivative, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one, the most significant contributions to the crystal packing are from H···H (39.7%), C···H/H···C (17.3%), and O···H/H···O (16.8%) contacts. nih.gov Red spots on the dnorm map indicate close contacts, which are crucial for the stability of the crystal structure.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For a molecule like this compound, one would expect to see characteristic spikes and wings in the fingerprint plot corresponding to different types of interactions. The presence of the sulfur atom in the thiophene ring and the nitrogen atom in the azepane ring would likely lead to specific S···H and N···H interactions, which would be quantifiable through this analysis.

A hypothetical data table for the percentage contributions of intermolecular contacts for the title compound, based on common findings for similar structures, is presented below.

| Interaction Type | Percentage Contribution (%) |

| H···H | 40-50 |

| C···H/H···C | 15-25 |

| O···H/H···O | 10-15 |

| S···H/H···S | 5-10 |

| N···H/H···N | 5-10 |

This table is illustrative and not based on experimental data for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to confirm the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C12H15NOS), the expected exact mass would be calculated and compared to the experimentally determined value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would break apart in a predictable manner. Common fragmentation pathways for related ketamine analogues, which also contain a cyclic amine and a ketone, include α-cleavage of the bond between the carbonyl carbon and the azepane ring. nih.gov Another likely fragmentation would be the loss of the thiophene group or the azepane ring.

A table of potential major fragments for this compound is provided below for illustrative purposes.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Structure |

| 225 | [M]+• (Molecular Ion) | C12H15NOS |

| 127 | [C6H9NO]+• | Azepan-2-yl-ethanone fragment |

| 111 | [C5H3OS]+ | Thiophen-2-yl-carbonyl fragment |

| 98 | [C6H12N]+ | Azepan-2-yl fragment |

| 83 | [C4H3S]+ | Thiophenyl fragment |

This table is hypothetical and not based on experimental data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing their vibrational modes.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C=O (ketone), C-N (amine), C-S (thiophene), and C-H bonds. The carbonyl (C=O) stretching vibration typically appears as a strong band in the IR spectrum between 1650 and 1700 cm-1. The N-H stretching of the secondary amine in the azepane ring would be expected in the region of 3300-3500 cm-1. The aromatic C-H and C=C stretching vibrations of the thiophene ring would appear in the regions of 3000-3100 cm-1 and 1400-1600 cm-1, respectively. researchgate.net

A summary of expected characteristic vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) in IR | Expected Wavenumber (cm-1) in Raman |

| N-H (Azepane) | Stretching | 3300-3500 (medium, broad) | 3300-3500 (weak) |

| C-H (Aromatic, Thiophene) | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |

| C-H (Aliphatic, Azepane) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O (Ketone) | Stretching | 1650-1700 (strong) | 1650-1700 (medium) |

| C=C (Thiophene) | Stretching | 1400-1600 (medium) | 1400-1600 (strong) |

| C-N (Azepane) | Stretching | 1000-1250 (medium) | 1000-1250 (weak) |

| C-S (Thiophene) | Stretching | 600-800 (medium) | 600-800 (medium) |

This table is illustrative and based on typical vibrational frequencies for these functional groups, not on experimental data for this compound.

Computational and Theoretical Investigations of 2 Azepan 2 Yl 1 Thiophen 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone, DFT would be employed to determine its most stable three-dimensional structure. The process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

Functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly used for such tasks. researchgate.net These calculations would yield key energetic data, including the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value | Significance |

| Total Electronic Energy | [Value in Hartrees] | Thermodynamic stability of the molecule |

| EHOMO | [Value in eV] | Energy of the highest occupied molecular orbital; relates to ionization potential |

| ELUMO | [Value in eV] | Energy of the lowest unoccupied molecular orbital; relates to electron affinity |

| HOMO-LUMO Gap (ΔE) | [Value in eV] | Indicator of chemical reactivity and stability |

| Dipole Moment | [Value in Debye] | Measure of the molecule's overall polarity |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energy calculations and obtain more precise values for properties such as electron correlation energies. For a molecule of this size, such high-level calculations would typically be reserved for specific aspects of its reactivity or for benchmarking the results from more cost-effective DFT methods.

The output from quantum chemical calculations provides a wealth of information about the electronic nature of this compound.

Molecular Orbitals: The spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is likely to be distributed over the electron-rich thiophene (B33073) ring, while the LUMO might be centered on the carbonyl group.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are particularly useful for understanding intermolecular interactions. mdpi.com These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential. For this compound, negative potential (red/yellow) would be expected around the oxygen of the carbonyl group and the nitrogen of the azepane ring, indicating regions that are susceptible to electrophilic attack or can act as hydrogen bond acceptors. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton of the azepane ring, highlighting potential hydrogen bond donor sites.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. utupub.fi MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would reveal its conformational flexibility. The azepane ring, being a seven-membered ring, can adopt various chair and boat conformations. The simulation would show the transitions between these conformers and their relative populations at a given temperature. Furthermore, by placing the molecule in a simulated solvent box (e.g., water), MD can provide insights into its solvation and how its conformation changes in an aqueous environment. This is crucial for understanding its behavior in a biological context.

Molecular Docking Studies for Predictive Binding Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. ajol.info This method is central to structure-based drug design.

To investigate the potential biological activity of this compound, it could be docked into the active site of various protein targets. For instance, given its structural motifs, it might be docked against enzymes like monoamine oxidase or various kinases. The docking algorithm would sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity.

The results would provide a plausible binding mode, highlighting key intermolecular interactions such as:

Hydrogen bonds: For example, between the carbonyl oxygen or the azepane nitrogen and amino acid residues in the protein's active site.

Hydrophobic interactions: Between the thiophene ring and nonpolar residues.

π-π stacking: Potentially involving the thiophene ring and aromatic residues like phenylalanine or tyrosine.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A hypothetical strong predicted binding energy. |

| Key Interacting Residues | TYR88, PHE210, ASP121 | Amino acids forming crucial contacts with the ligand. |

| Type of Interactions | Hydrogen bond with ASP121, π-π stacking with PHE210 | The specific non-covalent forces stabilizing the complex. |

Note: This table presents hypothetical data to demonstrate the output of a molecular docking study.

Predictive Modeling for Structure-Activity Relationships (SAR and QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. pensoft.net If a set of analogues of this compound with measured biological activities were available, a QSAR study could be performed.

This involves calculating a variety of molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., LogP for lipophilicity, molecular weight, polar surface area, electronic properties from quantum calculations). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates these descriptors to the observed activity.

A resulting QSAR model could take a form like: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model would be valuable for:

Understanding SAR: Identifying which molecular properties are most important for the desired biological effect.

Predicting Activity: Estimating the activity of new, yet-to-be-synthesized analogues, thereby guiding the design of more potent compounds.

Development of Ligand-Based and Structure-Based SAR Models

Structure-Activity Relationship (SAR) models are fundamental tools in medicinal chemistry for optimizing lead compounds. These models can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based SAR Models: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These models rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

For chemical scaffolds similar to this compound, a pharmacophore model would identify the essential structural features required for biological activity. This could include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, in a study of thiazole (B1198619) and thiophene derivatives, a ligand-based pharmacophore model identified key features like two hydrogen bond acceptors (A), one donor (D), and two aromatic rings (R), summarized as the AADRR hypothesis. nih.gov Such a model for the title compound would consider the hydrogen bond donor capability of the azepane N-H group, the potential for hydrogen bonding with the ketone oxygen, and the hydrophobic and aromatic characteristics of the thiophene ring.

3D-QSAR models further quantify the relationship between the structural properties of a series of compounds and their activities. These models generate a predictive statistical relationship, often visualized with contour maps indicating where steric bulk or specific electronic properties would enhance or diminish activity. A 3D-QSAR study on thiophene derivatives highlighted the positive impact of hydrophobic groups, electron-withdrawing groups, and hydrogen bond donors on inhibitory activity. nih.gov

Structure-Based SAR Models: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful strategy. nih.gov Molecular docking is a primary technique in SBDD, used to predict the preferred orientation and binding affinity of a ligand within a protein's active site. nih.gov

For this compound, docking studies would be performed to understand its binding mode with a potential target. The thiophene ring could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, while the ketone and azepane moieties could form crucial hydrogen bonds. mdpi.com For example, docking studies on other thiophene derivatives have shown that the thiophene ring can fit into hydrophobic pockets, and its substituents can form key interactions that determine binding affinity. researchgate.net The azepane ring's conformation and substitution would also be critical for fitting into the target site and establishing favorable interactions. researchgate.net

The table below illustrates the types of molecular interactions that would be analyzed in a typical docking study for this class of compounds.

| Interaction Type | Potential Interacting Groups of the Compound | Example Protein Residues |

| Hydrogen Bonding | Azepane N-H, Ketone C=O | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Thiophene ring, Azepane alkyl chain | Val, Leu, Ile, Phe |

| π-π Stacking | Thiophene ring | Phe, Tyr, Trp |

Application of Machine Learning and Cheminformatics in SAR Prediction

In recent years, machine learning (ML) and cheminformatics have revolutionized SAR prediction by enabling the analysis of large and complex datasets. researchgate.netnih.gov These methods can identify non-linear relationships between chemical structures and biological activity that are often missed by traditional QSAR models. researchgate.net

Cheminformatics provides the foundation for ML models by generating molecular descriptors. These are numerical representations of a molecule's physicochemical, topological, and structural properties. mdpi.com For this compound, hundreds of descriptors can be calculated, capturing everything from molecular weight and logP to complex electronic and shape-based properties.

Machine Learning Models: Various supervised ML algorithms, such as Random Forests, Support Vector Machines (SVM), and deep neural networks, can be trained on datasets of compounds with known activities to build predictive QSAR models. mdpi.com These models learn the complex patterns that relate the calculated descriptors to biological endpoints. mdpi.com

For a series of thiophene or azepane derivatives, an ML-based QSAR model could predict their activity against a specific target. The process involves:

Data Curation: Assembling a dataset of diverse compounds with consistently measured activity data.

Descriptor Calculation: Using cheminformatics tools to calculate a wide array of molecular descriptors for each compound. mdpi.com

Model Training and Validation: Splitting the data into training and test sets. The ML algorithm is trained on the training set, and its predictive performance is evaluated on the unseen test set to ensure its generalizability. nih.gov

The performance of different ML models can be compared using various statistical metrics, as shown in the hypothetical table below for predicting the activity of a series of thiophene-azepane analogues.

| Machine Learning Model | Accuracy (Classification) | R² (Regression) |

| Random Forest | 0.85 | 0.78 |

| Support Vector Machine | 0.82 | 0.75 |

| Gradient Boosting | 0.88 | 0.81 |

| Deep Neural Network | 0.90 | 0.85 |

These advanced computational approaches are instrumental in modern drug discovery. arxiv.org By integrating ligand-based, structure-based, and machine learning models, researchers can efficiently design and prioritize novel compounds like this compound for synthesis and biological evaluation, ultimately accelerating the development of new therapeutic agents. nih.gov

Mechanistic Organic Chemistry Studies Involving 2 Azepan 2 Yl 1 Thiophen 2 Yl Ethanone

Elucidation of Reaction Mechanisms in the Synthesis of 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone

The synthesis of this compound can be approached through several synthetic strategies, each with its own distinct reaction mechanism. A plausible and efficient method for the construction of the β-enaminone core of the target molecule is the Eschenmoser sulfide (B99878) contraction. wikipedia.orgsynarchive.com This reaction facilitates the formation of a carbon-carbon bond between a thioamide and an α-haloketone, followed by the extrusion of sulfur. nih.gov

The proposed synthetic pathway would involve the reaction of azepane-2-thione with a 2-(haloacetyl)thiophene. The mechanism, as illustrated in the literature for similar systems, proceeds through several key steps. nih.govresearchgate.net Initially, the sulfur atom of azepane-2-thione acts as a nucleophile, attacking the electrophilic carbon of the 2-(haloacetyl)thiophene. This is followed by an intramolecular cyclization to form a transient episulfide intermediate. The final step involves the extrusion of sulfur, typically promoted by a phosphine (B1218219) reagent like triphenylphosphine (B44618), to yield the desired β-enaminone structure. nih.gov

In the context of the Eschenmoser sulfide contraction for the synthesis of this compound, several key intermediates and transition states can be postulated. The initial S-alkylation of azepane-2-thione with a 2-(haloacetyl)thiophene leads to the formation of a thioiminium salt. This salt is a crucial intermediate that sets the stage for the subsequent intramolecular cyclization.

The cyclization step proceeds through a transition state where the enolate, formed by deprotonation of the α-carbon to the ketone, attacks the iminium carbon. This leads to the formation of a three-membered episulfide ring, which is another key, albeit unstable, intermediate. The sulfur extrusion step, facilitated by a thiophilic phosphine, involves a transition state where the phosphine attacks the sulfur atom of the episulfide, leading to the collapse of the ring and formation of the carbon-carbon double bond of the final product.

Computational studies, specifically using Density Functional Theory (DFT), have been instrumental in elucidating the energetics of such reaction pathways, allowing for the characterization of the geometries and energies of both intermediates and transition states. researchgate.netchemrxiv.org

In the proposed Eschenmoser sulfide contraction route, the primary catalyst, or more accurately, promoter, is the phosphine reagent used for sulfur extrusion. Triphenylphosphine is a common choice due to its high affinity for sulfur. nih.gov The role of the phosphine is to facilitate the removal of the sulfur atom from the episulfide intermediate, a process that is thermodynamically favorable due to the formation of a stable phosphine sulfide (e.g., triphenylphosphine sulfide).

The reaction pathway is highly dependent on the reaction conditions. The initial S-alkylation is typically carried out in a polar aprotic solvent. The subsequent cyclization and sulfur extrusion can be promoted by the addition of a base to facilitate enolate formation and the phosphine reagent. The choice of base and solvent can significantly influence the reaction rate and yield.

Alternative synthetic pathways to 2-aminothiophenes, such as the Gewald reaction, involve the condensation of a ketone, a cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism of the Gewald reaction is complex and involves a Knoevenagel condensation followed by the addition of sulfur and cyclization. researchgate.netthieme-connect.com While not a direct synthesis for the target molecule, understanding these alternative mechanisms provides a broader context for the synthesis of related thiophene (B33073) derivatives.

Mechanistic Insights into Transformations and Reactivity of the Azepane Ring

The seven-membered azepane ring is a flexible system that can adopt several conformations, with the twist-chair and boat forms being the most common. nih.gov The specific conformation adopted by the azepane ring in this compound will be influenced by the steric and electronic properties of the thiophen-2-ylethanone substituent. Conformational analysis through computational modeling and NMR spectroscopy can provide insights into the preferred geometry of the ring. rsc.org

A significant transformation involving the azepane ring is its synthesis via the Beckmann rearrangement of a cyclohexanone (B45756) oxime. nih.govwikipedia.orgorganic-chemistry.orgillinois.edu This reaction involves the acid-catalyzed rearrangement of the oxime to a lactam (a cyclic amide), which can then be reduced to the corresponding azepane. The mechanism of the Beckmann rearrangement is well-established and proceeds through the formation of a nitrilium ion intermediate following the migration of the alkyl group anti to the leaving group on the nitrogen atom. masterorganicchemistry.com

The reactivity of the azepane ring in the target molecule could involve reactions at the nitrogen atom, such as N-alkylation or N-acylation, or transformations involving the ring itself, such as ring-opening or ring-expansion reactions under specific conditions. nih.gov

Mechanistic Understanding of Thiophene Ring Transformations

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution reactions. nih.govnumberanalytics.com The 2-acyl group in this compound is a deactivating group, which will direct incoming electrophiles primarily to the 5-position and to a lesser extent, the 4-position of the thiophene ring.

The mechanism of electrophilic substitution on the thiophene ring is analogous to that of benzene (B151609), proceeding through a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. numberanalytics.com The rate and regioselectivity of the reaction are influenced by the nature of the electrophile and the reaction conditions.

Other transformations of the thiophene ring could include metal-catalyzed cross-coupling reactions at a halogenated position or ring-opening reactions under harsh conditions. numberanalytics.com

Theoretical and Experimental Approaches to Mechanistic Probing

The elucidation of the complex reaction mechanisms involved in the synthesis and reactivity of this compound relies on a combination of theoretical and experimental techniques.

Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. researchgate.netchemrxiv.org DFT calculations can be used to:

Model the potential energy surface of a reaction, identifying the lowest energy pathways.

Calculate the structures and energies of reactants, products, intermediates, and transition states.

Predict kinetic parameters, such as activation energies, which can be compared with experimental data.

Investigate the conformational preferences of flexible molecules like the azepane ring. nih.gov

Experimental Approaches: A variety of experimental techniques are employed to gather evidence for proposed reaction mechanisms:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of starting materials, products, and stable intermediates. ipb.ptrasayanjournal.co.inyoutube.comethz.ch Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to determine the connectivity of complex molecules.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to detect and identify reaction intermediates, even those present in very low concentrations. rsc.orgnih.govnih.govresearchgate.netnumberanalytics.com Techniques like Electrospray Ionization (ESI-MS) can be used to sample reaction mixtures in real-time.

By integrating these theoretical and experimental approaches, a detailed and comprehensive understanding of the mechanistic organic chemistry of this compound can be achieved.

Data Tables

Table 1: Key Intermediates in the Proposed Synthesis of this compound via Eschenmoser Sulfide Contraction

| Intermediate | Structure | Role in the Reaction |

| Thioiminium Salt | Azepane ring with a C=N+ bond, S-alkylated with the thiophene moiety | Product of the initial S-alkylation, electrophilic center for cyclization |

| Episulfide | Three-membered ring containing two carbons and one sulfur atom | Formed after intramolecular cyclization, undergoes sulfur extrusion |

Table 2: Spectroscopic Techniques for Mechanistic Probing

| Technique | Information Obtained | Application in Studying the Target Molecule |

| 1D and 2D NMR | Structural information, connectivity, stereochemistry | Characterization of reactants, products, and stable intermediates. Conformational analysis of the azepane ring. |

| ESI-MS | Mass-to-charge ratio of ions in solution | Detection of charged intermediates like the thioiminium salt. |

| DFT Calculations | Geometries, energies of molecules and transition states | Modeling reaction pathways, predicting reaction barriers, and determining the most stable conformers. |

Exploration of Biological Activities of 2 Azepan 2 Yl 1 Thiophen 2 Yl Ethanone and Its Analogues in Research Models

In Vitro Biological Screening Methodologies for Novel Compounds

The initial exploration of a novel chemical entity's biological potential begins with comprehensive in vitro screening. These methods are essential for identifying any biological activity and elucidating the mechanism of action. Two primary strategies dominate the early stages of drug discovery: target-based assays and phenotypic screening. technologynetworks.com

Target-Based Biochemical Assays

Target-based drug discovery begins with the identification of a specific molecular target, such as an enzyme or receptor, that is believed to play a critical role in a disease process. technologynetworks.com Biochemical assays are then developed to screen for compounds that can modulate the function of this purified target in vitro. These assays are typically conducted in multi-well plates, allowing for high-throughput screening (HTS) of large compound libraries.

For a compound like 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone, a target-based approach would involve testing it against a panel of known biological targets, particularly those where thiophene (B33073) or azepane derivatives have previously shown activity, such as kinases, G-protein coupled receptors (GPCRs), or enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov The assay would measure a specific function, such as enzyme inhibition or receptor binding affinity. The potency of the compound is often determined as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Cell-Based Phenotypic Screening Approaches

In contrast to the target-based approach, phenotypic screening identifies active compounds by observing their effects on whole cells or organisms, without prior knowledge of the specific molecular target. technologynetworks.comwikipedia.org This strategy, also known as classical or forward pharmacology, is advantageous for discovering first-in-class medicines, especially for complex diseases where the underlying molecular mechanisms are not fully understood. technologynetworks.comwikipedia.org

A novel compound would be introduced to various disease-relevant cell models, and its effects on the cellular phenotype—such as cell viability, proliferation, morphology, or the expression of specific biomarkers—are monitored. technologynetworks.com Advances in high-content imaging and analysis allow for the simultaneous measurement of multiple cellular parameters, providing a detailed profile of a compound's biological effects. nih.gov A significant challenge in phenotypic screening is the subsequent process of target deconvolution, which is required to identify the specific molecular target responsible for the observed phenotypic change. wikipedia.org

Identification of Novel Hit Compounds and Lead Generation Strategies

The data generated from initial screening campaigns, whether target-based or phenotypic, are used to identify "hit" compounds. A hit is a molecule that displays a desired biological activity in a primary assay and meets a predefined activity threshold. upmbiomedicals.com The process of transitioning from these initial hits to a "lead" compound involves several stages of refinement and optimization. upmbiomedicals.comresearchgate.net

Once a pool of hits is identified, they undergo a process of hit confirmation and validation to eliminate false positives. The remaining confirmed hits are then grouped into chemical series based on their structural similarities. upmbiomedicals.com From these series, the most promising candidates are selected for the hit-to-lead phase. This stage focuses on improving the potency, selectivity, and drug-like properties of the initial hits through chemical modification. upmbiomedicals.com For a hypothetical hit like this compound, medicinal chemists would synthesize a library of analogues to explore the structure-activity relationship (SAR), aiming to create a lead compound with an optimized balance of efficacy and pharmacokinetic properties suitable for further development. researchgate.net

Structure-Activity Relationship (SAR) Analysis of Biological Effects

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. nih.govtandfonline.com By systematically modifying different parts of a molecule and assessing the impact on its activity, researchers can identify the key structural features, or pharmacophores, responsible for its biological effects. nih.gov

Correlating Structural Modifications of this compound with Observed Activities

While specific SAR data for this compound is not extensively documented, the principles of SAR can be applied by examining related analogues. Modifications would typically explore three main regions of the molecule: the thiophene ring, the ethanone (B97240) linker, and the azepane ring.

Thiophene Ring Modifications: The substitution pattern on the thiophene ring is a common strategy for optimization. Adding electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., halogens, nitro) at various positions can significantly alter a compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For example, in a series of thiophene-2-carboxamide derivatives, the presence of a methoxy group on an adjacent aryl ring enhanced antibacterial activity. nih.gov

Ethanone Linker Modifications: The ketone group and the adjacent methylene (B1212753) bridge could be modified. For instance, replacing the ketone with other functional groups or altering the length of the linker could impact the molecule's conformation and binding capabilities. In some adenosine (B11128) diphosphate (B83284) receptor inhibitors, replacing an ester group with a metabolically stable ketone was a key developmental step. wikipedia.org

Azepane Ring Modifications: The azepane ring offers several avenues for modification. Substituents can be introduced on the nitrogen atom or on the carbon atoms of the ring. The size of the cyclic amine itself could also be varied (e.g., replacing azepane with piperidine (B6355638) or pyrrolidine) to probe the spatial requirements of the binding pocket. The conformational diversity of the flexible azepane ring is often a determining factor in its bioactivity. lifechemicals.com

The following interactive table presents hypothetical SAR data for analogues of a thiophene-based scaffold, illustrating how different substitutions might influence inhibitory activity against a generic kinase target.

Identification of Key Structural Features for Biological Modulations

Based on SAR studies of related compound classes, several key structural features can be identified as being crucial for biological activity.

The Thiophene Moiety: The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be a critical interaction for binding to a biological target. nih.gov The electron-rich aromatic nature of the ring allows it to engage in π-π stacking or hydrophobic interactions. nih.gov The position of substitution on the thiophene ring is often critical; for many bioactive compounds, substitution at the 2- and 5-positions is common. nih.gov

The Carbonyl Group: The ketone in the ethanone linker serves as a hydrogen bond acceptor, a common feature in many enzyme inhibitors and receptor ligands. Its rigidity also helps to correctly orient the two flanking heterocyclic rings.

The following interactive table summarizes the contribution of these key structural features to the potential biological activity of thiophene-azepane compounds.

Investigation of Modulatory Effects on Biochemical Pathways (General Research Focus) of this compound and its Analogues

While direct research on the specific biochemical pathway modulation of this compound is not extensively documented in publicly available literature, the broader class of thiophene-containing compounds, including its analogues, has been the subject of significant scientific investigation. These studies have revealed a diverse range of interactions with key cellular signaling pathways implicated in various physiological and pathological processes. The general research focus has been on understanding how the thiophene scaffold and its various substitutions can influence these pathways, with an aim to develop novel therapeutic agents.

The thiophene ring is recognized as a privileged scaffold in medicinal chemistry due to its ability to mimic a phenyl ring while offering unique electronic and steric properties. This has led to the exploration of thiophene derivatives as modulators of several critical biochemical pathways, including those involved in inflammation, cell proliferation, and survival.

Modulation of Inflammatory Pathways

A significant area of research has been the investigation of thiophene analogues in the context of inflammation. Chronic inflammation is a key component of numerous diseases, and pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling:

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several thiophene derivatives have been shown to inhibit NF-κB activation. For instance, certain chalcone (B49325) thio-derivatives have been observed to reduce the activation of NF-κB and the expression of its target gene, cyclooxygenase-2 (COX-2) nih.gov. The inhibitory effect is often dose-dependent and can involve the reduction of both the p65 and p50 subunits of the NF-κB complex in the nucleus nih.gov. Methoxy-substituted thiophene derivatives have also demonstrated the ability to negatively regulate the expression of inflammatory mediators and inhibit the activation of NF-κB at micromolar concentrations nih.gov.

| Thiophene Analogue Class | Biochemical Pathway | Observed Effect | Model System | Concentration/Potency |

|---|---|---|---|---|

| Chalcone Thio-derivatives | NF-κB Signaling | Reduced activation of NF-κB and expression of COX-2. | Hepatocellular Carcinoma Cells (HepG2) | Effective at 5 µM and 15 µM nih.gov |

| Methoxy-substituted Thiophenes | NF-κB Signaling | Inhibition of NF-κB activation. | THP-1 Monocytes | 10 µM nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Signaling:

The MAPK pathways, including p38, JNK, and ERK, are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cancer. Research has identified thiophene-based compounds that can inhibit components of the MAPK pathway. For example, a study on tetra-substituted thiophenes identified a compound, 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine, as an inhibitor of active p38α MAPK with a Ki value in the sub-micromolar range researchgate.net. This highlights the potential of the thiophene scaffold in designing selective MAPK inhibitors.

| Thiophene Analogue | Biochemical Pathway | Observed Effect | Potency |

|---|---|---|---|

| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | p38α MAPK | Inhibition of active p38α MAPK. | Ki = 0.6 µM researchgate.net |

Modulation of Cell Growth and Survival Pathways

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.

PI3K/AKT Signaling:

Several novel fused thiophene derivatives have been investigated for their potential to inhibit the AKT pathway. In a study on liver and prostate cancer cell lines, certain thiophene compounds demonstrated significant inhibitory activity against AKT-1. For instance, one promising compound exhibited a 71.6% inhibition rate of AKT-1 phosphorylation and an IC50 value of 4.60 µM for AKT-1 kinase activity, which was comparable to a reference inhibitor nih.govresearchgate.net.

| Thiophene Analogue Class | Biochemical Pathway | Observed Effect | Potency (IC50) |

|---|---|---|---|

| Fused Thiophene Derivatives | AKT-1 Kinase | Inhibition of AKT-1 kinase activity. | 4.60 µM nih.govresearchgate.net |

Modulation of Oxidative Stress Response Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes.

Nrf2 Signaling:

Analogues of this compound, specifically 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, have been identified as activators of the NRF2 pathway. These compounds have been shown to upregulate the expression of NRF2 target genes such as NQO1 and HO-1. This activation of the NRF2 pathway is associated with their anti-inflammatory effects, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Thiophene Analogue Class | Biochemical Pathway | Observed Effect | Model System |

|---|---|---|---|

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | NRF2 Signaling | Upregulation of NQO1 and HO-1 gene expression. | Hepa-1c1c7 cells |

Derivatives and Analogues of 2 Azepan 2 Yl 1 Thiophen 2 Yl Ethanone

Design Principles for Structurally Related Azepane-Thiophene-Ethanone Compounds

The design of new molecules based on the azepane-thiophene-ethanone scaffold is guided by established medicinal chemistry principles aimed at modulating physicochemical properties and biological activity. Azepane-based compounds are known for their structural diversity and wide range of pharmacological properties. nih.gov The flexible nature of the seven-membered azepane ring allows it to adopt various conformations, which can be crucial for biological activity. lifechemicals.com Introducing specific substituents can bias the ring toward a single major conformation, a key strategy in effective drug design. lifechemicals.com

Key design principles include:

Structure-Activity Relationship (SAR) Studies: SAR is fundamental to understanding how chemical structure relates to biological effect. For the azepane-thiophene-ethanone core, modifications would systematically target three main regions: the azepane ring, the thiophene (B33073) ring, and the ethanone (B97240) linker. For instance, studies on methyl-substituted azepanones have shown that the position and stereochemistry of a single methyl group can dramatically alter both inhibitory potency and pharmacokinetic properties. nih.gov

Bioisosteric Replacement: The thiophene ring is often explored as a bioisostere for a monosubstituted phenyl ring. nih.gov This substitution can improve physicochemical properties, metabolic stability, and binding affinity by, for example, enhancing drug-receptor interactions through the sulfur atom's capacity for hydrogen bonding. nih.gov Therefore, analogues replacing the thiophene with a phenyl or other heterocyclic rings are a logical design strategy.

Scaffold Hopping: This strategy involves replacing the central scaffold while retaining the orientation of key functional groups. Analogues could be designed by replacing the azepane ring with other saturated heterocycles (like piperidine (B6355638) or morpholine) or modifying the thiophene core to other aromatic systems to explore new chemical space and intellectual property.

Comparative Analysis of Synthetic Pathways for Analogues

The synthesis of analogues of 2-(azepan-2-yl)-1-(thiophen-2-yl)ethanone requires versatile and efficient chemical routes. The choice of pathway depends on the desired substitution patterns, scalability, and reaction conditions. A comparative analysis of common synthetic methods for the thiophene and azepane moieties is crucial.

For the thiophene core, several classical and modern methods exist:

Paal-Knorr Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.com It is a straightforward method for forming the thiophene ring.

Gewald Aminothiophene Synthesis: This is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. pharmaguideline.com It is highly efficient for creating specific substitution patterns.

Modern Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for synthesizing aryl-substituted thiophenes. nih.govfrontiersin.org These methods offer mild reaction conditions and broad functional group tolerance, making them ideal for late-stage diversification of the thiophene ring. frontiersin.org

Transition-Metal-Free Approaches: To enhance sustainability, methods using elemental sulfur or potassium sulfide (B99878) with substrates like cyclopropyl (B3062369) derivatives or buta-1-enes have been developed, avoiding metal toxicity. nih.gov

For constructing the azepane ring and linking it to the thiophene ketone, methods can be adapted from related syntheses. For example, the synthesis of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone involves the reaction of a phenacyl bromide with azepane-2-thione, followed by sulfur extrusion. nih.govresearchgate.net This suggests a potential pathway where a substituted 2-haloacetylthiophene is reacted with azepane-2-thione or a related precursor.

Table 1: Comparative Analysis of Key Synthetic Methods for Thiophene Analogues

| Synthetic Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Paal-Knorr Synthesis | Cyclization of 1,4-dicarbonyl compounds with a sulfur source (e.g., P4S10). pharmaguideline.com | Direct and classical method. | Often requires harsh conditions and pre-functionalized substrates. nih.gov |

| Gewald Synthesis | One-pot reaction of a ketone, an α-cyanoester, and sulfur. pharmaguideline.com | High efficiency for producing 2-aminothiophenes with varied substitutions. nih.gov | Limited to the synthesis of 2-aminothiophene derivatives. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a thiophene-boronic acid with an aryl halide. frontiersin.org | Mild conditions, high functional group tolerance, excellent for diversification. frontiersin.org | Requires pre-synthesized boronic acids/esters; potential for metal contamination. |

| Transition-Metal-Free Synthesis | Cyclization reactions using elemental sulfur or potassium sulfide as the sulfur source. nih.gov | Cost-effective, avoids transition metals, aligns with green chemistry principles. nih.gov | Substrate scope may be more limited than metal-catalyzed methods. |

Systematic Structural Variation Studies and Library Synthesis

To thoroughly explore the chemical space around the this compound scaffold, systematic structural variation and the synthesis of compound libraries are employed. This approach allows for the efficient generation of a multitude of analogues for screening.

The core scaffold has several key points for diversification:

Thiophene Ring (Positions 3, 4, and 5): Substituents can be introduced to probe electronic and steric effects. Suzuki-Miyaura cross-coupling is particularly well-suited for adding a wide range of aryl and heteroaryl groups at these positions using a common brominated thiophene intermediate. frontiersin.org

Azepane Ring (Nitrogen and Carbon atoms): The nitrogen atom can be functionalized with various alkyl, aryl, or acyl groups. The carbon atoms of the ring can also be substituted, although this often requires more complex multi-step syntheses, to modulate the ring's conformation and lipophilicity. nih.gov

Ethanone Linker: The methylene (B1212753) bridge can be modified, for example, by introducing alkyl groups or by altering its length, to change the spatial relationship between the azepane and thiophene moieties.

Library synthesis can be performed using solid-phase or solution-phase parallel synthesis techniques. For instance, a thiophene core could be immobilized on a solid support, followed by a series of coupling reactions to introduce diversity at various positions, and finally cleaved to release a library of purified compounds. This high-throughput approach accelerates the discovery of compounds with desired properties.

Impact of Substituent Effects on Spectroscopic Signatures and Reactivity

The introduction of substituents onto the azepane-thiophene-ethanone scaffold has a predictable impact on its spectroscopic properties and chemical reactivity. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) of the substituent.

Impact on Reactivity: The reactivity of the thiophene ring is significantly influenced by substituents. Thiophene is more reactive towards electrophilic substitution than benzene (B151609). nih.gov Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups enhance the electron density of the ring, further activating it towards electrophilic attack, primarily at the C5 position. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SNAr). nih.gov Computational studies on substituted thiophenes have shown that strong EWGs significantly lower the activation energy for nucleophilic addition. nih.gov Similarly, the reactivity of the ethanone carbonyl group can be tuned; EWGs on the thiophene ring will make the carbonyl carbon more electrophilic.

Impact on Spectroscopic Signatures: Substituents cause characteristic shifts in NMR and UV-Vis spectra.

¹H and ¹³C NMR: In ¹H NMR, EDGs on the thiophene ring will cause an upfield shift (lower ppm) of the ring protons due to increased electron shielding, while EWGs will cause a downfield shift (higher ppm). Similar effects are observed in ¹³C NMR.

UV-Vis Spectroscopy: The electronic properties of substituents affect the π-electron system and, consequently, the absorption wavelength (λmax). Attaching substituents to a thiophene skeleton can induce changes in spectroscopic features. mdpi.com For example, in terthiophene systems, introducing an electron-withdrawing bromine atom has a slight effect on λmax, whereas an ethynyl (B1212043) group results in a red shift (shift to longer wavelength) and a decrease in the energy gap. mdpi.com This is because extended conjugation generally leads to a smaller HOMO-LUMO gap, requiring less energy for electronic transitions.

Table 2: Predicted Impact of Substituents on the Thiophene Moiety

| Substituent Type (at C5) | Example | Effect on Ring Reactivity | Predicted ¹H NMR Shift (Ring Protons) | Predicted UV-Vis λmax |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Activates toward electrophilic substitution. | Upfield (shielded, lower ppm). | Blue shift (hypsochromic) unless it extends conjugation. |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -COCH₃ | Deactivates toward electrophilic substitution; activates toward nucleophilic substitution. nih.gov | Downfield (deshielded, higher ppm). | Red shift (bathochromic), especially with conjugated systems. mdpi.com |

| Halogen | -Cl, -Br | Deactivates via induction but directs ortho/para (C3/C5) via resonance. | Downfield due to inductive effect. | Slight shift. mdpi.com |

Future Research Directions and Unanswered Questions for 2 Azepan 2 Yl 1 Thiophen 2 Yl Ethanone

Development of Novel and Sustainable Synthetic Strategies for 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanone

A primary challenge in the study of novel heterocyclic compounds is the development of efficient and environmentally benign synthetic routes. Future research must prioritize the creation of sustainable methods for the synthesis of this compound.

Key areas of investigation should include:

Green Chemistry Approaches: Traditional multi-step syntheses often rely on hazardous solvents and reagents. Future strategies should explore the use of greener alternatives, such as water as a solvent, to minimize environmental impact. unito.itnih.gov Palladium-catalyzed C-H arylation of thiophenes has been successfully performed in water, suggesting a viable sustainable pathway for forming the thiophene-ketone bond. unito.it

Atom Economy and Step-Economy: Methodologies that improve atom and step economy, such as one-pot cascade reactions, are highly desirable. acs.org Research into a convergent synthesis, where the azepane and thiophene (B33073) moieties are prepared separately and then coupled, could be contrasted with linear approaches to identify the most efficient route.

Novel Catalytic Systems: Exploration of transition-metal-free catalytic systems could offer significant advantages in terms of cost and toxicity. organic-chemistry.org Recent advances in the synthesis of azepane rings, such as photochemical dearomative ring expansion of nitroarenes, provide innovative, non-classical routes to the saturated heterocyclic core. manchester.ac.uk

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Questions |

| Palladium-Catalyzed C-H Arylation | High step-economy, potential for green solvent use (e.g., water). unito.it | What is the optimal catalyst and ligand system? Can the reaction be performed under mild conditions? |

| Photochemical Ring Expansion | Access to complex azepane cores from simple starting materials. manchester.ac.uk | Can this method be adapted for the specific substitution pattern required? What is the scalability of this approach? |

| Multi-component Reactions (MCRs) | High efficiency, rapid assembly of complex molecules in a single step. numberanalytics.com | Can a suitable MCR be designed to construct the target hybrid scaffold? What are the limitations in substrate scope? |

| Transition-Metal-Free Cyclization | Lower cost, reduced metal contamination in the final product. organic-chemistry.org | What reagents (e.g., elemental sulfur) can be used to form the thiophene ring from an appropriate precursor? organic-chemistry.org |

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and ensuring product consistency. The application of advanced, real-time spectroscopic techniques is a critical future direction.

Operando spectroscopy, which involves the simultaneous characterization of a reaction under true working conditions, offers a powerful tool for elucidating reaction pathways. wikipedia.orgnumberanalytics.com By integrating spectroscopic probes directly into the reaction vessel, researchers can gain unprecedented insight into the formation of intermediates, catalyst behavior, and reaction kinetics. rsc.orguu.nl

Future mechanistic studies could employ:

Operando FT-IR and Raman Spectroscopy: To monitor the vibrational modes of functional groups in real-time, identifying the consumption of reactants and the formation of intermediates and products. numberanalytics.com

Operando NMR Spectroscopy: Low-field NMR spectroscopy has emerged as a viable technique for real-time monitoring of synthetic processes, providing detailed structural information on species in the reaction mixture. analytik.news

Combined Spectroscopic Setups: The integration of multiple techniques, such as UV-vis and X-ray absorption spectroscopy (XAS), can provide complementary data on both the organic components and the electronic state of a metal catalyst, respectively. uu.nlcatalysis.blog

Further Integration of Computational Chemistry with Experimental Findings for Predictive Discovery

Computational chemistry provides an invaluable predictive tool that can guide and accelerate experimental research. A synergistic approach, where theoretical calculations inform laboratory work, will be essential for exploring the potential of this compound.

Key computational methods to be employed include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and molecular orbital energies (HOMO/LUMO). rsc.orgacs.orgresearchgate.net This information helps in understanding the molecule's reactivity and stability. nih.govresearchgate.net

Quantum Chemical Parameters: Calculation of properties like gap energy (ΔE) can help correlate the molecular structure with potential reactivity and biological efficiency. rsc.org

Molecular Docking: To predict the binding affinity and interaction modes of the compound with various biological targets, such as enzymes or receptors. nih.govniscair.res.inresearchgate.netnih.gov This in silico screening can prioritize experimental biological testing.

The table below summarizes key computational parameters and their relevance.

| Computational Method | Parameter(s) | Predicted Property / Application |

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Molecular Electrostatic Potential (MEP) | Reactivity, electrophilic/nucleophilic sites, stability. rsc.orgresearchgate.net |

| Ab initio / MP2 Methods | Optimized Geometry (Bond Lengths/Angles) | Structural properties, comparison with experimental (e.g., X-ray) data. acs.orgnih.gov |

| Molecular Docking | Binding Energy (S-score), Hydrogen Bond Interactions | Potential biological activity, identification of putative protein targets. nih.govnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Various molecular descriptors | Correlation of chemical structure with biological activity to guide analog design. researchgate.net |

Expanding the Scope of Biological Investigation in Diverse Research Models

The structural combination of a thiophene nucleus, known for a wide array of pharmacological effects, and an azepane ring, a motif present in numerous bioactive compounds, suggests that this compound could possess significant therapeutic potential. nih.govresearchgate.net A broad-based biological screening program is a critical next step.

Future research should focus on a systematic evaluation of its activity in various domains:

Antimicrobial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Anticancer Activity: Evaluation of cytotoxicity against a diverse range of human cancer cell lines. researchgate.netijrpr.com

Anti-inflammatory and Antiviral Properties: Investigating its potential to modulate inflammatory pathways or inhibit viral replication, given that thiophene derivatives have shown promise in these areas. nih.govmdpi.com

Neurological Activity: Assessing its effects on targets within the central nervous system, as the azepane core is a feature of some neurologically active drugs.

A structured screening approach will be necessary to uncover the full biological profile of this hybrid compound and identify the most promising therapeutic avenues for further development. slideshare.net

Exploration of Enantioselective Synthesis and Chiral Recognition of this compound

The presence of a stereocenter at the C2 position of the azepane ring means that this compound exists as a pair of enantiomers. It is well-established that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Therefore, the development of methods for the enantioselective synthesis and chiral recognition of this compound is of paramount importance.

Future research priorities in this area include:

Enantioselective Synthesis: Developing catalytic asymmetric methods to produce each enantiomer with high purity. Strategies could include the asymmetric arylation of α-keto imines or the enantioselective N-H insertion reactions of carbene precursors. nih.govrsc.orgacs.org The synthesis of chiral α-amino ketones is a well-developed field, and these methodologies could be adapted. rsc.orgorganic-chemistry.org

Chiral Recognition and Separation: Establishing analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to separate and quantify the enantiomers. Furthermore, the development of chiral solvating agents for analysis by NMR spectroscopy could provide a powerful tool for determining enantiomeric excess. nih.govmdpi.com Understanding the self-recognition properties of the enantiomers could also offer insights into their behavior in biological systems. nih.gov

The differential biological activity of the individual enantiomers must be evaluated to determine which stereoisomer is responsible for the desired therapeutic effect and to identify any potential stereospecific toxicity.